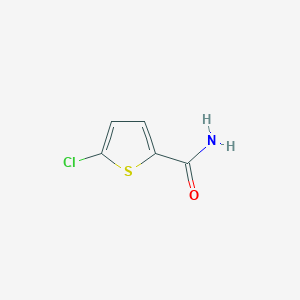

5-Chlorothiophene-2-carboxamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOBWMBJNNCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409141 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-82-8 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chlorothiophene-2-carboxamide: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with a chloro group and a carboxamide moiety, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis protocols, spectral data, and an exploration of its potential biological significance.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, a combination of computed data and information on its precursor, 5-Chlorothiophene-2-carboxylic acid, allows for a detailed characterization.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 5-Chlorothiophene-2-carboxylic acid |

| Molecular Formula | C₅H₄ClNOS[1] | C₅H₃ClO₂S[2][3] |

| Molecular Weight | 161.61 g/mol [1] | 162.59 g/mol [2][3] |

| CAS Number | 22353-82-8[1] | 24065-33-6[2][3] |

| Melting Point | Not available | 154-158 °C (lit.)[2][4] |

| Boiling Point | Not available | 287.0±20.0 °C (Predicted)[4] |

| Solubility | Not available | Slightly soluble in DMSO and Methanol[5] |

| pKa | Not available | 3.32±0.10 (Predicted)[5] |

| Appearance | Not available | Cream-yellow powder[4] |

Synthesis

The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid. The synthesis of 5-Chlorothiophene-2-carboxylic acid itself can be achieved through various methods.

Synthesis of 5-Chlorothiophene-2-carboxylic acid

Several synthetic pathways have been reported for the preparation of 5-Chlorothiophene-2-carboxylic acid, starting from different precursors:

-

From 2-Chlorothiophene: This method involves a Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis.[6]

-

From 5-chloro-2-bromothiophene: A Grignard reagent is formed, which then reacts with carbon dioxide.[6]

-

From 5-chloro-2-acetylthiophene: Oxidation of the acetyl group yields the carboxylic acid.[6]

-

One-pot synthesis from 2-thiophenecarboxaldehyde: This method involves chlorination followed by oxidation.[5]

Experimental Protocol: Synthesis of this compound from 5-Chlorothiophene-2-carboxylic acid

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

A method for producing 5-chlorothiophene-2-carbonyl chloride involves the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride.[7][8]

-

Procedure:

-

Suspend 5-chlorothiophene-2-carboxylic acid in an inert solvent such as toluene.

-

Heat the suspension to approximately 80°C.

-

Add thionyl chloride dropwise to the heated suspension.

-

Continue stirring at this temperature and then at reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

After cooling, the reaction mixture can be concentrated under reduced pressure. The resulting solution of 5-chlorothiophene-2-carbonyl chloride in toluene can be used directly in the next step.[7]

-

Step 2: Synthesis of this compound

The crude 5-chlorothiophene-2-carbonyl chloride is then reacted with an ammonia source.

-

Procedure:

-

The solution of 5-chlorothiophene-2-carbonyl chloride is slowly added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent.

-

The reaction mixture is stirred, allowing the amide to form.

-

The resulting precipitate of this compound is then collected by filtration, washed with water to remove any salts, and dried.

-

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Spectral Data

-

Mass Spectrometry: A GC-MS spectrum for this compound is available on PubChem.[1]

-

NMR Spectroscopy: 1H and 13C NMR spectra for 5-Chlorothiophene-2-carboxylic acid are available and can be used for comparative analysis.[3][5][9]

-

Infrared Spectroscopy: FTIR spectra for 5-Chlorothiophene-2-carboxylic acid are also available.[3][10][11]

Biological Activity and Potential Applications

Thiophene carboxamide derivatives have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound.

Antiviral Activity

Research into heterocyclic carboxamide derivatives has identified compounds with potent anti-norovirus activity.[12] Specifically, a study on thiophene and benzothiazole analogs showed that halogenated derivatives, including a 5-chloro-thiophene analog, exhibited antiviral activity.[12] The mechanism of action is thought to involve the inhibition of intracellular viral replication or a late stage of viral infection.[12]

Anticancer Activity

Thiophene carboxamide derivatives have also been investigated as potential anticancer agents.[13] Studies have shown that these compounds can exhibit antiproliferative properties against various cancer cell lines.[13] For instance, certain thiophene-based chalcones have shown toxicity against colorectal cancer cells.[14] The proposed mechanisms often involve the inhibition of key cellular pathways or proteins involved in cancer progression.

Diagram 2: Potential Biological Activities of Thiophene Carboxamides

Caption: Potential therapeutic avenues for thiophene carboxamides.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the data for the closely related 5-Chlorothiophene-2-carboxylic acid, caution should be exercised when handling this compound. The carboxylic acid is classified as an irritant, causing skin, eye, and respiratory tract irritation.[15] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a valuable building block for the development of novel compounds with potential applications in medicine and materials science. While further experimental characterization of its physical properties and a more in-depth investigation into its specific biological activities are warranted, the existing data on related compounds highlight its potential. The synthetic routes to its precursor are well-established, providing a solid foundation for its preparation and subsequent derivatization. As research in the fields of antiviral and anticancer therapies continues to evolve, the exploration of scaffolds such as this compound may lead to the discovery of new and effective therapeutic agents.

References

- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]

- 3. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 5. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]

- 8. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 9. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR spectrum [chemicalbook.com]

- 10. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 15. fishersci.com [fishersci.com]

5-Chlorothiophene-2-carboxamide chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chlorothiophene-2-carboxamide, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, synthesis pathways, and significant applications, with a focus on its role in drug development.

Chemical Identity and Structure

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The structure consists of a thiophene ring chlorinated at the 5-position and featuring a carboxamide group at the 2-position.

Chemical Structure:

The structure of this compound is characterized by the following IUPAC name, CAS number, and molecular identifiers.

-

IUPAC Name: this compound

-

CAS Number: 22353-82-8

-

Molecular Formula: C₅H₄ClNOS

-

SMILES: C1=C(SC(=C1)Cl)C(=O)N

-

InChI Key: OMOBWMBJNNCUFO-UHFFFAOYSA-N

Physicochemical and Computed Properties

The properties of this compound and its immediate precursor, 5-Chlorothiophene-2-carboxylic acid, are crucial for their handling, reaction optimization, and application. A summary of these key properties is presented below.

| Property | This compound | 5-Chlorothiophene-2-carboxylic acid | Cite |

| CAS Number | 22353-82-8 | 24065-33-6 | |

| Molecular Formula | C₅H₄ClNOS | C₅H₃ClO₂S | |

| Molecular Weight | 161.61 g/mol | 162.59 g/mol | [1][2] |

| Appearance | - | White to light yellow crystalline powder | [2] |

| Melting Point | Not available | 154-158 °C | [1] |

| Boiling Point | Not available | ~287 °C (Predicted) | |

| Assay | - | ≥97% | [1] |

Synthesis and Manufacturing

The primary route to this compound involves a two-step process starting from its corresponding carboxylic acid. First, 5-Chlorothiophene-2-carboxylic acid is synthesized, which is then converted to the target carboxamide.

Synthesis of 5-Chlorothiophene-2-carboxylic acid

Several methods exist for the synthesis of 5-Chlorothiophene-2-carboxylic acid, a critical intermediate. Common starting materials include 2-chlorothiophene, 2-chloro-5-bromothiophene, or 5-chloro-2-acetylthiophene.[3] One prevalent laboratory and industrial method is the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis.[2][3][4]

The general workflow for synthesizing the carboxylic acid precursor is illustrated below.

Synthesis of this compound

The conversion of the carboxylic acid to the carboxamide proceeds via an activated intermediate, typically the acyl chloride. The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride, to form 5-chlorothiophene-2-carbonyl chloride.[5][6][7] This highly reactive acyl chloride is then treated with an ammonia source to yield the final product, this compound.

Experimental Protocols

Detailed methodologies for the key synthesis steps are provided below. These protocols are based on established chemical literature and patents.

Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride[7]

This procedure details the conversion of the carboxylic acid to its corresponding acyl chloride.

-

Reaction Setup: To a suitable reaction vessel, charge 5-chlorothiophene-2-carboxylic acid (1.0 eq), dichloromethane (approx. 5 volumes), and a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.01 eq).

-

Reagent Addition: Add thionyl chloride (approx. 3-5 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and maintain for 16 hours with stirring.

-

Work-up: Upon completion, cool the reaction mixture. Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound (General Procedure)

This protocol describes the amidation of the acyl chloride to form the final product.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooled in an ice bath, prepare a solution of aqueous ammonia (a stoichiometric excess).

-

Reagent Addition: Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in an inert solvent (e.g., dichloromethane or THF) to the cold, stirred ammonia solution. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC or LC-MS).

-

Work-up: The resulting solid precipitate is collected by filtration.

-

Purification: The crude product is washed with cold water and dried. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Applications in Drug Development

The primary and most significant application of the 5-chlorothiophene scaffold, particularly its carboxamide derivative, is in the synthesis of novel pharmaceuticals.

Rivaroxaban Intermediate:

This compound is a crucial building block for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor.[1] Rivaroxaban is an anticoagulant widely used for the prevention and treatment of various thromboembolic diseases. The synthesis involves the amide coupling of 5-chlorothiophene-2-carbonyl chloride with the complex amine portion of the Rivaroxaban molecule.

The core structure is also investigated for its potential in developing other therapeutic agents, including:

The reactive nature of the thiophene ring and its functional groups allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemists in the design of new bioactive molecules.

References

- 1. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-Chlorothiophene-2-carboxamide from 5-chlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Chlorothiophene-2-carboxamide, a key intermediate in the pharmaceutical industry, from its precursor, 5-chlorothiophene-2-carboxylic acid. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthesis

The transformation of 5-chlorothiophene-2-carboxylic acid to this compound is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, 5-chlorothiophene-2-carbonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride. The subsequent step is the amidation of the acyl chloride with an ammonia source to yield the final carboxamide product.

This synthetic route is widely employed due to its efficiency and the commercial availability of the starting materials. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients.

Physicochemical Properties of Compounds

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference and comparison.

| Property | 5-Chlorothiophene-2-carboxylic acid | 5-Chlorothiophene-2-carbonyl chloride | This compound |

| Molecular Formula | C₅H₃ClO₂S | C₅H₂Cl₂OS | C₅H₄ClNOS |

| Molecular Weight | 162.59 g/mol | 181.04 g/mol | 161.61 g/mol [1] |

| CAS Number | 24065-33-6 | 42518-98-9 | 22353-82-8[1] |

| Appearance | White to off-white solid | Colorless to pale yellow liquid | Powder |

| Melting Point | 154-158 °C | 4 °C | Not specified |

| Boiling Point | Not specified | 122-127 °C at 16 Torr | Not specified |

| Purity | ≥ 97% | ≥ 98% (GC) | ≥ 98% |

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

5-chlorothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (or another suitable nonpolar solvent)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Inert gas supply (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (e.g., 16.5 g, 0.1 mol) in anhydrous dichloromethane (100 mL) under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (1 drop).

-

Cool the mixture in an ice bath to below 0 °C.

-

Slowly add thionyl chloride (e.g., 15 g, 0.126 mol) to the stirred suspension, maintaining the temperature below 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 10 to 30 minutes.

-

Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1 to 3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

After cooling to room temperature, carefully remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure using a rotary evaporator.

-

The resulting crude 5-chlorothiophene-2-carbonyl chloride, a colorless liquid, can be further purified by vacuum distillation (80-90 °C at 5 mmHg). A yield of approximately 100% and a purity of over 99% can be expected.

Step 2: Synthesis of this compound

This generalized protocol describes the amidation of the synthesized 5-chlorothiophene-2-carbonyl chloride using aqueous ammonia.

Materials:

-

5-chlorothiophene-2-carbonyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

A suitable organic solvent (e.g., dichloromethane or diethyl ether)

-

Beaker or flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve the crude or purified 5-chlorothiophene-2-carbonyl chloride in a suitable organic solvent (e.g., dichloromethane) in a beaker or flask placed in an ice bath.

-

While stirring vigorously, slowly add an excess of cold aqueous ammonia solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a powder. The expected yield for this step is typically high.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

References

The Versatile Scaffold: An In-depth Technical Guide to 5-Chlorothiophene-2-carboxamide and its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 5-chlorothiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features and synthetic tractability have led to the discovery of potent molecules with a wide spectrum of pharmacological activities, ranging from anticoagulants to anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

A Scaffold of Therapeutic Significance

The thiophene ring, a five-membered sulfur-containing heterocycle, is a bioisostere of the benzene ring and is frequently incorporated into drug molecules to modulate their physicochemical and pharmacokinetic properties. The addition of a chlorine atom at the 5-position and a carboxamide group at the 2-position of the thiophene ring creates a versatile template for further chemical modifications. The most prominent example of a drug molecule containing this scaffold is Rivaroxaban, a potent and selective direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] Beyond its role in anticoagulation, researchers are actively exploring derivatives of this core for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[2]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives typically starts from 5-chlorothiophene-2-carboxylic acid. This key intermediate can be prepared through several synthetic routes, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or the carbonation of a Grignard reagent derived from 5-chloro-2-bromothiophene.[3]

The crucial amide bond formation is generally achieved through standard coupling reactions. A common method involves the activation of the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), followed by the addition of the desired amine.

Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives

To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative. The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diverse Biological Activities and Quantitative Data

The this compound scaffold has been explored for a multitude of therapeutic applications. The following sections summarize the key findings and quantitative data for its anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Hep3B (Liver Cancer) | 5.46 | [1] |

| Derivative B | Hep3B (Liver Cancer) | 12.58 | [1] |

| MB-D2 | A375 (Melanoma) | ~25 (estimated from viability data) | [4] |

| MB-D2 | MCF-7 (Breast Cancer) | ~50 (estimated from viability data) | [4] |

| MB-D4 | HT-29 (Colon Cancer) | ~75 (estimated from viability data) | [4] |

Note: IC50 values for MB-D2 and MB-D4 are estimations based on reported cell viability percentages at given concentrations.

References

Potential Biological Activities of 5-Chlorothiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carboxamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its versatile scaffold. While much of the detailed mechanistic and quantitative research has been conducted on its derivatives, the core structure is recognized as a key pharmacophore, contributing to a range of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer properties through various mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Anticancer Activity of Derivatives

The following table summarizes the in vitro cytotoxic effects of various this compound derivatives against a range of human cancer cell lines.

| Derivative | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | HCT116 (Colon) | MTT Assay | EC50 | 7.1 ± 0.6 µM | |

| Thiophene carboxamide derivative 2b | Hep3B (Liver) | MTS Assay | IC50 | 5.46 µM | [1] |

| Thiophene carboxamide derivative 2d | Hep3B (Liver) | MTS Assay | IC50 | 8.85 µM | [1] |

| Thiophene carboxamide derivative 2e | Hep3B (Liver) | MTS Assay | IC50 | 12.58 µM | [1] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative 5f | EGFRT790M | Kinase Assay | IC50 | 9.5 ± 2 nM | [2] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative 5g | EGFRT790M | Kinase Assay | IC50 | 11.9 ± 3 nM | [2] |

Experimental Protocols for Anticancer Assays

This protocol is for determining the cytotoxic effects of thiophene-2-carboxamide derivatives on cancer cell lines.

-

Materials:

-

Thiophene-2-carboxamide derivative of interest

-

Cancer cell lines (e.g., MCF-7, HepG2, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the thiophene-2-carboxamide derivative in complete medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for another 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

-

This protocol outlines the measurement of caspase-3 and -7 activation, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Thiophene-2-carboxamide derivative

-

Cancer cell lines

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with the thiophene-2-carboxamide derivative at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

Express the results as a fold change in caspase activity compared to the vehicle-treated control.[3]

-

Signaling Pathways in Anticancer Activity of Derivatives

Several derivatives of this compound have been shown to exert their anticancer effects by modulating specific signaling pathways.

-

VEGFR-2 Inhibition: Certain thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

-

Apoptosis Induction: Many thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by these compounds.

-

EGFR Inhibition: Some 5-chloro-indole-2-carboxamide derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the T790M mutant which is associated with resistance to some EGFR inhibitors.[2]

Below are diagrams illustrating these pathways and a general experimental workflow.

Antimicrobial Activity

Thiophene carboxamide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and viruses.

Quantitative Data on Antimicrobial Activity of a Derivative

The following table presents antiviral activity data for a 5-chlorothiophene derivative against Murine Norovirus (MNV).

| Derivative | Virus | Assay | Endpoint | Result | Reference |

| 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Murine Norovirus (MNV) | CPE Reduction Assay | EC50 | 30 µM |

Experimental Protocols for Antimicrobial Assays

This assay evaluates the ability of a compound to inhibit the virus-induced destruction of host cells.

-

Materials:

-

RAW 264.7 cells (murine macrophages)

-

Murine Norovirus (MNV)

-

Complete culture medium

-

96-well plates

-

Test compound (this compound derivative)

-

Cell viability reagent (e.g., WST-8)

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the diluted compound for a specified time (e.g., 30 minutes).

-

Infect the cell monolayers with the virus-compound mixture.

-

Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (e.g., 72 hours).

-

Assess cell viability using a suitable reagent (e.g., WST-8) and measure the absorbance with a microplate reader.

-

Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

This assay is used to determine the concentration of the compound that is toxic to the host cells.

-

Materials:

-

RAW 264.7 cells

-

Complete culture medium

-

96-well plates

-

Test compound

-

WST-8 solution

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Add WST-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.

-

Calculate the CC₅₀ (50% cytotoxic concentration).

-

Potential Antimicrobial Mechanisms of Action

The precise antimicrobial mechanisms of this compound and its derivatives are not fully elucidated but are thought to involve:

-

Inhibition of Viral Replication: For antiviral activity, it is suggested that these compounds may inhibit intracellular viral replication or later stages of the viral life cycle.

-

Disruption of Bacterial Cell Processes: In the case of antibacterial activity, nitrothiophene carboxamides have been shown to be prodrugs that are activated by bacterial nitroreductases, leading to bactericidal effects.[5]

Enzyme Inhibition

The this compound scaffold is present in molecules that act as enzyme inhibitors, highlighting its potential for the development of targeted therapeutics.

Quantitative Data on Enzyme Inhibition by a Derivative

A derivative of 5-chlorothiophene-2-carboxylic acid has been shown to be a potent dual inhibitor of thrombin and Factor Xa, key enzymes in the coagulation cascade.

| Derivative | Target Enzyme | Assay | Endpoint | Result | Reference |

| SAR107375 | Thrombin | Enzyme Inhibition Assay | Ki | 8 nM | [6] |

| SAR107375 | Factor Xa | Enzyme Inhibition Assay | Ki | 1 nM | [6] |

Experimental Protocol for Enzyme Inhibition Assay

A general protocol for assessing the inhibition of serine proteases like thrombin and Factor Xa is outlined below.

-

Materials:

-

Purified enzyme (e.g., human thrombin, human Factor Xa)

-

Fluorogenic or chromogenic substrate specific for the enzyme

-

Assay buffer

-

Test compound (this compound derivative)

-

96-well microplate (black or clear, depending on the substrate)

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the test compound at various concentrations.

-

Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the IC₅₀ value and subsequently the inhibition constant (Ki) using appropriate kinetic models.

-

Signaling Pathway for Dual Thrombin and Factor Xa Inhibition

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. Thrombin (Factor IIa) and Factor Xa are critical serine proteases in this pathway. A dual inhibitor of these enzymes can effectively prevent thrombosis.

Conclusion

This compound serves as a valuable scaffold in the design and development of novel therapeutic agents. While much of the detailed mechanistic and quantitative data available is on its derivatives, these studies collectively highlight the significant potential of this chemical class. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation into the parent compound and the continued exploration of its derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in their efforts to translate the therapeutic potential of this compound and its analogues into clinical applications. Future research should focus on elucidating the specific molecular targets and signaling pathways of the parent compound to better understand its biological activity profile.

References

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

5-Chlorothiophene-2-carboxamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carboxamide is a halogenated heterocyclic compound that has emerged as a significant building block in the field of organic synthesis and medicinal chemistry. Its thiophene core, substituted with a chlorine atom and a carboxamide group, provides a unique scaffold for the development of novel molecules with diverse biological activities. The presence of the reactive carboxamide group and the potential for cross-coupling reactions at the chloro-position make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its key precursor, 5-chlorothiophene-2-carboxylic acid, is essential for their effective utilization in synthesis. The following tables summarize their key physical and chemical data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNOS | [1] |

| Molecular Weight | 161.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 22353-82-8 | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 148-156 °C | [3] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Table 2: Physicochemical Properties of 5-Chlorothiophene-2-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClO₂S | [4] |

| Molecular Weight | 162.59 g/mol | [4] |

| IUPAC Name | 5-chlorothiophene-2-carboxylic acid | [4] |

| CAS Number | 24065-33-6 | [4] |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 154-158 °C | [5] |

| pKa | 3.64 | [4] |

Synthesis of this compound

The primary route to this compound involves the amidation of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. The synthesis of this crucial precursor has been extensively studied and can be achieved through several pathways.

Synthesis of 5-Chlorothiophene-2-carboxylic acid

Multiple synthetic strategies have been developed to produce 5-chlorothiophene-2-carboxylic acid with high yield and purity.[6] These methods often utilize readily available starting materials and offer flexibility based on the desired scale of production.[6]

One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis to yield the carboxylic acid.[7] Another method employs a Grignard reagent formed from 5-chloro-2-bromothiophene, which is then carboxylated using carbon dioxide.[7] Additionally, the oxidation of 5-chloro-2-acetylthiophene provides an alternative route to the target molecule.[7]

A one-pot synthesis method has also been reported, starting from 2-thiophenecarboxaldehyde, which undergoes chlorination and subsequent oxidation to afford 5-chlorothiophene-2-carboxylic acid.[8] This method is particularly suitable for industrial-scale production due to its operational simplicity and reduced waste generation.[8]

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic acid via One-Pot Chlorination and Oxidation of 2-Thiophenecarboxaldehyde

This protocol is adapted from a patented industrial process.[8]

Materials:

-

2-Thiophenecarboxaldehyde

-

Chlorine gas

-

Sodium hydroxide solution (20%)

-

Dichloromethane

-

Sodium sulfite solution (10%)

-

Hydrochloric acid (30%)

-

Ethanol

-

Water

Procedure:

-

A solution of 2-thiophenecarboxaldehyde in a suitable solvent is cooled to between -5 and 0 °C.

-

Chlorine gas is slowly introduced into the reaction mixture while maintaining the temperature. The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture containing the intermediate, 5-chloro-2-thiophenecarboxaldehyde, is then slowly added to a pre-cooled 20% sodium hydroxide solution, keeping the temperature below 30 °C.

-

Chlorine gas is again introduced into the mixture, and the reaction is allowed to proceed for several hours at 15-30 °C.

-

Upon completion, the reaction is quenched by the addition of a 10% sodium sulfite solution.

-

The aqueous layer is separated and washed with dichloromethane to remove organic impurities.

-

The aqueous layer is then acidified to a pH of 1-2 with 30% hydrochloric acid, resulting in the precipitation of a white solid.

-

The solid is collected by suction filtration and washed with cold water.

-

The crude product is recrystallized from an ethanol/water mixture and dried under reduced pressure to yield pure 5-chlorothiophene-2-carboxylic acid.

Amidation of 5-Chlorothiophene-2-carboxylic acid

The conversion of 5-chlorothiophene-2-carboxylic acid to this compound can be achieved through standard amidation procedures. This typically involves the activation of the carboxylic acid followed by reaction with an amine source, such as ammonia.

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol is a general method for amide bond formation from a carboxylic acid.

Materials:

-

5-Chlorothiophene-2-carboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Activation of the Carboxylic Acid: To a solution of 5-chlorothiophene-2-carboxylic acid in anhydrous DCM, slowly add an excess (e.g., 1.5-2 equivalents) of thionyl chloride or oxalyl chloride at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride.

-

Amidation: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. An excess of a solution of ammonia in methanol is added dropwise. Alternatively, a mixture of ammonium chloride and triethylamine in DCM can be used.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical applications.

Synthesis of Rivaroxaban

One of the most significant applications of the 5-chlorothiophene scaffold is in the synthesis of the anticoagulant drug, Rivaroxaban.[6][9] The 5-chlorothiophene-2-carboxylic acid moiety is a key component of the Rivaroxaban structure.[10]

Reactions of the Carboxamide Group

The carboxamide functional group can undergo various transformations, allowing for the derivatization of the this compound core. It can react with a range of nucleophiles to form different derivatives.[11]

Cross-Coupling Reactions

The chlorine atom on the thiophene ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse substituents at the 5-position of the thiophene ring, further expanding the molecular diversity accessible from this building block.

Biological Activity and Therapeutic Potential

While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is present in numerous biologically active compounds. Derivatives of thiophene-2-carboxamide have demonstrated a broad spectrum of pharmacological activities.

Antimicrobial and Anticancer Properties

Thiophene carboxamide derivatives have been investigated for their potential as antimicrobial and anticancer agents.[11][12] The unique electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the carboxamide group, contribute to their interaction with biological targets.[11] Research has shown that certain thiophene-based compounds exhibit promising activity against various cancer cell lines and microbial strains.[12]

Enzyme Inhibition

The this compound scaffold can be incorporated into molecules designed to inhibit specific enzymes. For instance, it is a key component of Rivaroxaban, a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[10] The structural features of the thiophene ring and the carboxamide group can be tailored to achieve high affinity and selectivity for the target enzyme's active site.

Signaling Pathways

The precise signaling pathways through which this compound derivatives exert their biological effects are an active area of research. For some anticancer thiophene derivatives, modulation of key signaling pathways involved in cell proliferation and apoptosis has been suggested.

Hypothetical Interaction with the p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.[13] Some studies on related chlorothiophene-based compounds have suggested a potential interaction with the p53 signaling pathway.[14] While not directly demonstrated for this compound, it is plausible that its derivatives could be designed to modulate this pathway, for example, by interfering with the interaction between p53 and its negative regulator, MDM2.[13]

Caption: Hypothetical interaction of a chlorothiophene carboxamide derivative with the p53 signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from this compound.

Caption: General workflow for drug discovery using this compound as a building block.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for the creation of complex and biologically active molecules. Its straightforward synthesis from 5-chlorothiophene-2-carboxylic acid and the reactivity of its functional groups make it an attractive starting material for the development of novel pharmaceuticals. The demonstrated and potential biological activities of its derivatives, including antimicrobial and anticancer effects, underscore the importance of this scaffold in medicinal chemistry. As research continues to uncover new synthetic methodologies and biological applications, the role of this compound as a key intermediate in drug discovery is poised to expand further.

References

- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]

- 6. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 7. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]

- 8. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]

- 9. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

- 14. 24065-33-6|5-Chlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

Spectroscopic Profile of 5-Chlorothiophene-2-carboxamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorothiophene-2-carboxamide (C₅H₄ClNOS), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for this compound are limited, this guide compiles the available information and provides context through data on closely related structures, primarily its precursor, 5-Chlorothiophene-2-carboxylic acid. The molecular formula for this compound is C₅H₄ClNOS, and its calculated molecular weight is 161.61 g/mol .[1]

Table 1: Mass Spectrometry Data

| Analyte | Technique | Key Fragments (m/z) | Source |

| This compound | GC-MS | Data not publicly detailed, but spectrum exists. | [1] |

Further analysis would be required to predict the fragmentation pattern, which would likely involve the loss of the amide group and characteristic isotopic patterns due to the presence of chlorine.

Note: Detailed, publicly accessible NMR and IR data for this compound are scarce. The following tables for the closely related 5-Chlorothiophene-2-carboxylic acid are provided for comparative purposes.

Table 2: ¹H NMR Data of 5-Chlorothiophene-2-carboxylic acid

| Chemical Shift (ppm) | Multiplicity | Solvent |

| Data not available for the amide |

For 5-Chlorothiophene-2-carboxylic acid, ¹H NMR spectra are available, typically showing two doublets in the aromatic region corresponding to the thiophene protons.[2]

Table 3: ¹³C NMR Data of 5-Chlorothiophene-2-carboxylic acid

| Chemical Shift (ppm) | Assignment |

| Data not available for the amide |

The ¹³C NMR of the corresponding carboxylic acid would show signals for the two aromatic CH groups, the two quaternary carbons of the thiophene ring (one bearing the chlorine and the other the carboxyl group), and the carbonyl carbon.

Table 4: IR Spectroscopy Data of 5-Chlorothiophene-2-carboxylic acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available for the amide |

For the amide, characteristic IR peaks would be expected for the N-H stretching of the primary amide (typically two bands in the 3100-3500 cm⁻¹ region), the C=O stretching (Amide I band, around 1650 cm⁻¹), and the N-H bending (Amide II band, around 1600 cm⁻¹).[3][4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of thiophene derivatives would involve dissolving a few milligrams of the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Infrared (IR) Spectroscopy

For IR analysis of a solid amide sample, a common method is preparing a KBr pellet or using Attenuated Total Reflectance (ATR).[7] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[1] A general protocol would involve dissolving the sample in a volatile organic solvent like dichloromethane or methanol.[8] The sample would be injected into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer would typically be operated in electron ionization (EI) mode.[9]

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below. This workflow ensures a comprehensive structural elucidation of the molecule.

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epfl.ch [epfl.ch]

- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Chlorothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chlorothiophene-2-carboxamide, focusing on its solubility and stability. While specific experimental data for this compound is limited in publicly available literature, this document outlines the foundational principles and detailed experimental protocols necessary for its characterization. The information presented is based on the known properties of related thiophene carboxamides and established pharmaceutical industry guidelines for active pharmaceutical ingredient (API) analysis.

Physicochemical Properties of this compound

This compound is a halogenated heterocyclic amide with potential applications in medicinal chemistry. Its structure, featuring a thiophene ring, a carboxamide group, and a chlorine substituent, dictates its physicochemical behavior.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₅H₄ClNOS | PubChem[1] |

| Molecular Weight | 161.61 g/mol | PubChem[1] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: The data presented in this table are computed properties and should be confirmed by experimental analysis.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation development. The solubility of this compound is influenced by its crystalline structure, the polarity of the solvent, and the pH of the medium. Thiophene derivatives are often soluble in organic solvents. For instance, a related compound, 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide, is soluble in organic solvents like dimethyl sulfoxide (DMSO).

General Solubility Characteristics

Based on its structure, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents. The amide group can participate in hydrogen bonding, which may contribute to its solubility in certain protic solvents.

Experimental Protocols for Solubility Determination

Two primary types of solubility are assessed during drug development: kinetic and thermodynamic.[2]

2.2.1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2] This is often used in early-stage drug discovery for high-throughput screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is considered the kinetic solubility.[3][4]

2.2.2. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[5]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, DMSO, various buffers).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 1: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile and Degradation Pathways

Stability testing is crucial to determine the shelf-life of an API and to identify its degradation products.[6][7][8] Forced degradation studies are conducted to understand the intrinsic stability of the molecule under various stress conditions.[9]

Forced Degradation Studies

Forced degradation studies involve exposing the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[9]

Experimental Protocols:

A solution of this compound (e.g., 1 mg/mL) in a suitable solvent system is subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield 5-chlorothiophene-2-carboxylic acid and ammonia.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The thiophene ring can be susceptible to oxidation.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for 48 hours.

-

Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure, the samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Figure 2: Logical workflow for a forced degradation study.

Biological Context: Potential as an Antiviral Agent

While the specific biological activity of this compound is not extensively documented, related thiophene carboxamide derivatives have shown promise as antiviral agents. For instance, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide was identified as an anti-norovirus agent, and structure-activity relationship (SAR) studies have been conducted on analogs, including 5-chloro-thiophene derivatives.[10] This suggests that this compound could be a valuable scaffold for the development of novel antiviral therapeutics.

The proposed mechanism of action for such compounds might involve the inhibition of viral replication or late-stage viral infection processes.[10]

Figure 3: Hypothetical drug discovery pathway for a thiophene carboxamide antiviral agent.

Conclusion

References

- 1. This compound | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rheolution.com [rheolution.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. database.ich.org [database.ich.org]

- 9. biomedres.us [biomedres.us]

- 10. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

The Thiophene Carboxamide Core: A Technical Guide to its Discovery, History, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its versatile pharmacological properties have led to the development of a wide array of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] This technical guide provides an in-depth exploration of the discovery and history of thiophene carboxamides in research, detailing key experimental protocols, presenting quantitative data for comparative analysis, and illustrating critical pathways and workflows.

The journey of thiophene itself began in 1882 when it was discovered by Viktor Meyer as a contaminant in benzene.[3] This five-membered aromatic heterocycle, with a sulfur atom replacing a carbon, exhibits physicochemical properties remarkably similar to benzene, a concept known as bioisosterism.[3][4] This similarity allows thiophene and its derivatives to interact with a multitude of biological targets, often with enhanced potency or improved pharmacokinetic profiles. The introduction of the carboxamide functional group further enhances the drug-like properties of the thiophene core, providing a key hydrogen bonding motif that facilitates interactions with biological macromolecules.[5]

Discovery and History in Drug Development

The exploration of thiophene carboxamides in drug discovery has been marked by several key milestones. Initially investigated for their antimicrobial properties, research has expanded to uncover their potential as potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases.

Early Investigations: Antimicrobial and Antifungal Activity

Early research into thiophene derivatives focused on their potential as antimicrobial agents.[4] Thiophene-3-carboxamide derivatives, in particular, have demonstrated both antibacterial and antifungal activities.[6] For instance, certain N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli.[5] Furthermore, nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents.[7] In the realm of agricultural research, thiophene/furan-1,3,4-oxadiazole carboxamides have been developed as potent succinate dehydrogenase (SDH) inhibitors for use as fungicides.[8]

Emergence as Kinase Inhibitors in Oncology

A significant breakthrough in the application of thiophene carboxamides came with their identification as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Thiophene carboxamides have been successfully developed to target a variety of kinases, including:

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[9] Several series of thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors.[9][10] For example, compounds based on the PAN-90806 scaffold have shown significant anti-proliferative and anti-angiogenic properties.[9]

-

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various inflammatory diseases and cancers. A 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide was identified as a hit compound for JNK1 inhibition.[11]

-

JAK2 Inhibitors: The Janus kinase 2 (JAK2) is a critical component of the signaling pathway for several cytokines and growth factors, and its mutation is associated with myeloproliferative neoplasms. Thiophene carboxamide derivatives have been developed as inhibitors of JAK2.[12]

-

EGFR Kinase Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors with cytotoxic activity.[13]

-

Clk1/4 Inhibitors: Cdc2-like kinases (Clk) are involved in the regulation of pre-mRNA splicing. 5-Methoxybenzothiophene-2-carboxamides have been identified as inhibitors of Clk1 and Clk4.[14]

Anticancer Activity Beyond Kinase Inhibition

The anticancer properties of thiophene carboxamides are not limited to kinase inhibition. Research has demonstrated their ability to induce apoptosis, disrupt redox homeostasis, and inhibit mitochondrial complex I.[1] Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent anti-tubulin agent, and have shown significant activity against hepatocellular carcinoma cell lines.[15]

Quantitative Data Summary

The following tables summarize the biological activity of selected thiophene carboxamide derivatives from various research studies, providing a comparative overview of their potency.

| Compound/Series | Target | Assay | IC50/EC50 | Cell Line(s) | Reference |

| JNK Inhibitors | |||||

| Compound 1 | JNK1 | DELFIA | 15.8 μM | - | [11] |

| JNK1 | Lantha | 26.0 μM | - | [11] | |

| Compound 25 | JNK1 | Kinase Assay | 1.32 μM | - | [11] |

| JIP1 Displacement | DELFIA | 4.62 μM | - | [11] | |

| VEGFR-2 Inhibitors | |||||

| PAN-90806 family | VEGFR-2 | - | Nanomolar range | - | [1] |

| Compound 14d | VEGFR-2 | - | 191.1 nM | HCT116, MCF7, PC3, A549 | [9] |

| Compound 5 | VEGFR-2 | - | 0.59 µM | - | [16] |

| Compound 21 | VEGFR-2 | - | 1.29 µM | - | [16] |

| EGFR Inhibitors | |||||

| Compound 16e | EGFR Kinase | - | 94.44 ± 2.22 nM | - | [13] |

| Antiproliferative | - | < 9 μM | HCT116 and others | [13] | |

| Antiproliferative Agents | |||||

| MB-D2 | - | Cytotoxicity | - | A375, HT-29, MCF-7 | [1] |

| Phenyl-thiophene-carboxamide 2b | - | Cytotoxicity | 5.46 µM | Hep3B | [15] |

| Phenyl-thiophene-carboxamide 2e | - | Cytotoxicity | 12.58 µM | Hep3B | [15] |

| Fungicides | |||||

| Compound 4i | S. sclerotiorum | Antifungal | 0.140 ± 0.034 mg/L | - | [8] |

| SDH Inhibition | - | 4.53 ± 0.19 μM | - | [8] | |

| Compound 4g | SDH Inhibition | - | 1.01 ± 0.21 μM | - | [8] |

Key Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of thiophene carboxamides, as cited in the literature.

General Synthesis of Thiophene Carboxamides

A common method for the synthesis of 2-acetamido-thiophene-3-carboxamides involves the coupling of commercially available 2-aryl acetic acids with aryl 2-amino-3-carboxamides.[11]

Protocol:

-

Dissolve the 2-aryl acetic acid and the aryl 2-amino-3-carboxamide in a suitable solvent (e.g., DMF).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

A general workflow for the synthesis of thiophene carboxamides is depicted below.

In Vitro Kinase Assays

The inhibitory activity of thiophene carboxamides against specific kinases is often determined using in vitro kinase assays.

Example Protocol (JNK1 LanthaScreen™ Assay): [11]

-

Prepare a reaction mixture containing the JNK1 enzyme, a fluorescently labeled substrate (e.g., a peptide), and ATP in a suitable buffer.

-

Add the test compound (thiophene carboxamide derivative) at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cell-Based Proliferation Assays

The cytotoxic effects of thiophene carboxamides on cancer cell lines are typically evaluated using cell proliferation assays.

Example Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiophene carboxamide derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of action of anticancer thiophene carboxamides, apoptosis and cell cycle analysis are performed.

Protocol (Flow Cytometry):

-

Treat cancer cells with the test compound for a specified time.

-

Harvest the cells and fix them with ethanol.

-

For cell cycle analysis, stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.

-

For apoptosis analysis, use an Annexin V/PI staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide stains late apoptotic and necrotic cells.

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.

Signaling Pathways and Mechanisms of Action

Thiophene carboxamides exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key mechanisms.

VEGFR-2 Signaling Pathway Inhibition

Thiophene carboxamides that inhibit VEGFR-2 block the downstream signaling cascade that promotes angiogenesis.

Induction of Apoptosis

Many anticancer thiophene carboxamides induce programmed cell death, or apoptosis, in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]